N-Benzoyl-O,alpha-dimethyl-DL-tyrosine

Overview

Description

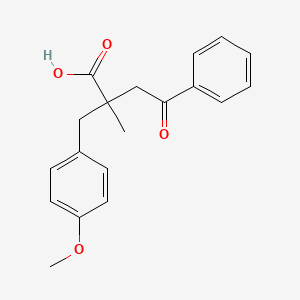

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a synthetic compound with the molecular formula C19H20O4 and a molecular weight of 312.365. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine typically involves the benzoylation of O,alpha-dimethyl-DL-tyrosine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl derivatives.

Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

Biochemical Applications

Enzymatic Hydrolysis Studies

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine has been utilized as a substrate in enzymatic hydrolysis studies. For instance, the compound was investigated for its hydrolysis by α-chymotrypsin in reverse micelle media, demonstrating its effectiveness in creating unique microenvironments for biochemical reactions. The study revealed significant insights into the reaction kinetics under varying solvent conditions, showcasing the compound's utility in enzyme characterization and activity assessment .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its incorporation into peptide chains enhances steric hindrance and bioactivity. Research indicates that substituting phenylalanine with this compound in neuropeptide analogues can improve pharmacological profiles, making it a candidate for developing novel therapeutic agents .

Medicinal Chemistry

Antagonist Ligand Probes

this compound derivatives have been synthesized as antagonist ligand probes for biophysical studies of receptors such as the P2X7 receptor. These derivatives are designed to retain biological potency while facilitating chemical conjugation for further characterization of receptor interactions. The development of these probes highlights the compound's potential in drug discovery and receptor biology .

Serine Carboxypeptidase Characterization

The compound is also employed to identify and characterize serine carboxypeptidases. Its role as a substrate allows researchers to differentiate between various enzyme activities, contributing to a better understanding of enzyme specificity and function in biological systems .

Data Tables

Case Study 1: Enzymatic Hydrolysis

In a study investigating the hydrolysis rates of this compound p-nitroanilide by α-chymotrypsin, researchers found that varying the water-DMSO mixture significantly impacted reaction kinetics. This study provided insights into optimizing reaction conditions for enhanced enzyme activity, demonstrating the compound's relevance in biochemical research .

Case Study 2: Peptide Modification

Another notable application involved substituting phenylalanine with this compound in neuropeptide sequences. The modified peptides exhibited improved binding affinities and selectivities at their target receptors, underscoring the compound's potential in developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

N-Benzoyl-DL-tyrosine: Similar structure but lacks the alpha-dimethyl group.

N-Benzoyl-L-tyrosine: The L-isomer of the compound.

N-Benzoyl-O-methyl-DL-tyrosine: Contains a methyl group instead of the alpha-dimethyl group.

Uniqueness

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is unique due to the presence of the alpha-dimethyl group, which can influence its reactivity and interaction with biological molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other benzoyl-tyrosine derivatives .

Biological Activity

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a synthetic compound that has garnered interest in various fields of biological and chemical research. Its structure, characterized by the presence of a benzoyl group and an alpha-dimethyl substitution on the tyrosine moiety, influences its reactivity and biological interactions. This article explores the biological activity of this compound, including its enzymatic interactions, potential therapeutic applications, and comparative studies with related compounds.

This compound has the molecular formula C19H20O4 and a molecular weight of 312.365. The synthesis typically involves the benzoylation of O,alpha-dimethyl-DL-tyrosine using benzoyl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The benzoyl group can bind to active sites on enzymes, potentially inhibiting or modifying their activity. This compound has been utilized in studies examining enzyme-substrate interactions, particularly with proteolytic enzymes like α-chymotrypsin .

Enzymatic Interactions

Recent studies have focused on the enzymatic hydrolysis of related compounds to understand the kinetics and mechanisms involved. For instance, research on N-benzoyl-L-tyrosine p-nitroanilide (a related compound) demonstrated that hydrolysis rates could be influenced by solvent compositions in reverse micelle systems. This approach provides insights into how this compound might behave under similar conditions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In various studies, derivatives of benzoylated amino acids have shown significant antimicrobial activity against different bacterial strains. The presence of the benzoyl group enhances the lipophilicity of these compounds, which may facilitate better membrane penetration and interaction with microbial targets .

Potential Therapeutic Uses

The compound's ability to interact with biological macromolecules positions it as a potential candidate for drug development. Its structure allows for modifications that could enhance its efficacy against specific targets involved in disease pathways. For example, derivatives have been studied for their roles in modulating insulin signaling pathways by inhibiting Dipeptidyl Peptidase IV (DPP4), which is crucial for glucose metabolism .

Comparative Studies

To understand the unique properties of this compound, comparisons with similar compounds are essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Benzoyl-DL-tyrosine | Lacks alpha-dimethyl substitution | Moderate enzyme inhibition |

| N-Benzoyl-L-tyrosine | L-isomer; different stereochemistry | Varies based on stereochemistry |

| N-Benzoyl-O-methyl-DL-tyrosine | Contains a methyl group | Reduced antimicrobial activity |

The alpha-dimethyl substitution in this compound is believed to enhance its stability and solubility compared to other derivatives .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-19(18(21)22,12-14-8-10-16(23-2)11-9-14)13-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJVTQOKJRMSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.